molecular formula C22H29N2O3+ B1238091 Diploceline CAS No. 69306-89-4

Diploceline

Cat. No.: B1238091
CAS No.: 69306-89-4
M. Wt: 369.5 g/mol
InChI Key: MOOPNKBUQLUWAB-LNKIKWGQSA-N
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Description

Diploceline is a quaternary alkaloid isolated from the roots of the plant Strychnos gossweileri.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diploceline involves the extraction of the alkaloid from the roots of Strychnos gossweileri. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the alkaloid. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: Diploceline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

The exact mechanism of action of diploceline is not fully understood. it is believed to interact with specific molecular targets in parasites and bacteria, disrupting their normal functions and leading to their death. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Diploceline’s unique properties and potential applications make it a compound of significant interest in scientific research. Further studies are needed to fully understand its mechanisms and to explore its potential in various fields.

Properties

IUPAC Name

methyl 2-[(3Z)-3-ethylidene-5-methyl-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N2O3/c1-4-14-12-24(2)10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-25)22(26)27-3/h4-8,17-18,20,23,25H,9-13H2,1-3H3/q+1/b14-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOPNKBUQLUWAB-LNKIKWGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69306-89-4
Record name Diploceline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069306894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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